N-{3-[(2-{[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]amino}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy]phenyl}prop-2-enamide; maleic acid
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Overview
Description
N-{3-[(2-{[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]amino}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy]phenyl}prop-2-enamide; butenedioic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorinated phenyl group, a piperazine ring, and a pyrrolopyrimidine core. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(2-{[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]amino}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy]phenyl}prop-2-enamide; butenedioic acid typically involves multiple steps, including the formation of the pyrrolopyrimidine core, the introduction of the fluorinated phenyl group, and the attachment of the piperazine ring. Common synthetic routes may involve:
Formation of the Pyrrolopyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorinated Phenyl Group: This can be achieved through nucleophilic aromatic substitution reactions.
Attachment of the Piperazine Ring: This step may involve the use of coupling reagents such as EDCI or DCC to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(2-{[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]amino}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy]phenyl}prop-2-enamide; butenedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluorinated phenyl group or the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-{3-[(2-{[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]amino}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy]phenyl}prop-2-enamide; butenedioic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{3-[(2-{[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]amino}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy]phenyl}prop-2-enamide; butenedioic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit kinase activity, thereby affecting cell signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- N-{3-[(2-{[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]amino}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy]phenyl}prop-2-enamide
- N-{3-[(2-{[3-bromo-4-(4-methylpiperazin-1-yl)phenyl]amino}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy]phenyl}prop-2-enamide
Uniqueness
The uniqueness of N-{3-[(2-{[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]amino}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy]phenyl}prop-2-enamide; butenedioic acid lies in its specific fluorinated phenyl group, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound for research and development.
Biological Activity
N-{3-[(2-{[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]amino}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy]phenyl}prop-2-enamide; maleic acid, a complex compound with potential therapeutic applications, has garnered attention in medicinal chemistry due to its unique structural features and biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, Mannich bases, which share structural similarities, have been reported to possess cytotoxic effects against various cancer cell lines. Specifically, compounds derived from Mannich bases showed up to 5.2-fold higher cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil .
Compound Type | Cell Lines Tested | Cytotoxicity Comparison |
---|---|---|
Mannich Bases | Human Colon Cancer | 5.2-fold more potent than 5-FU |
N-{...} | Jurkat Cells | 2.1 to 2.8-fold more potent than controls |
The proposed mechanisms of action for compounds related to this compound include:
- Inhibition of DNA Topoisomerase I : Similar compounds have shown the ability to inhibit DNA topoisomerase I, leading to impaired DNA replication in cancer cells .
- Regulation of Apoptosis : The interaction with apoptotic pathways has been suggested, enhancing programmed cell death in malignant cells.
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrrolo[2,3-d]pyrimidines exhibited potent anticancer activity against various tumor types through apoptosis induction and cell cycle arrest .
- Selective JAK1 Inhibitors : Research indicated that structurally similar compounds could serve as selective inhibitors for Janus Kinase 1 (JAK1), which is implicated in autoimmune diseases and cancer .
Properties
Molecular Formula |
C30H30FN7O6 |
---|---|
Molecular Weight |
603.6 g/mol |
IUPAC Name |
but-2-enedioic acid;N-[3-[[2-[3-fluoro-4-(4-methylpiperazin-1-yl)anilino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenyl]prop-2-enamide |
InChI |
InChI=1S/C26H26FN7O2.C4H4O4/c1-3-23(35)29-17-5-4-6-19(15-17)36-25-20-9-10-28-24(20)31-26(32-25)30-18-7-8-22(21(27)16-18)34-13-11-33(2)12-14-34;5-3(6)1-2-4(7)8/h3-10,15-16H,1,11-14H2,2H3,(H,29,35)(H2,28,30,31,32);1-2H,(H,5,6)(H,7,8) |
InChI Key |
VRHPZWLHPIENFW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)NC3=NC4=C(C=CN4)C(=N3)OC5=CC=CC(=C5)NC(=O)C=C)F.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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